![molecular formula C16H14CuN2O2 B228223 Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 14167-15-8](/img/structure/B228223.png)
Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-
Vue d'ensemble
Description
Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, is a complex coordination compound with the molecular formula C16H14CuN2O2[_{{{CITATION{{{_1{Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis .... This compound is known for its unique structural properties and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the coordination of copper ions with specific ligands. The reaction typically involves the use of ethylene glycol as a solvent and a controlled temperature environment to ensure the proper formation of the complex.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction conditions to ensure consistency and purity. The process may include the use of automated systems to handle the synthesis and purification steps efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce different copper hydrides.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and metalloenzyme research.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, stands out due to its unique structural features and reactivity. Similar compounds include other copper complexes with different ligands, such as Copper(II) sulfate and Copper(II) chloride. These compounds share similarities in their coordination chemistry but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
14167-15-8 |
|---|---|
Formule moléculaire |
C16H14CuN2O2 |
Poids moléculaire |
329.84 g/mol |
Nom IUPAC |
copper;2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Cu/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clé InChI |
OVGGMUBDQYQVAM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2] |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2] |
| 14167-15-8 | |
Description physique |
Liquid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


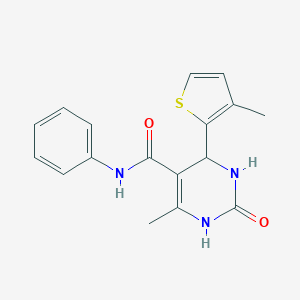
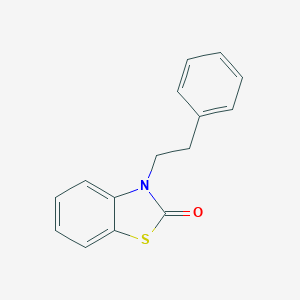
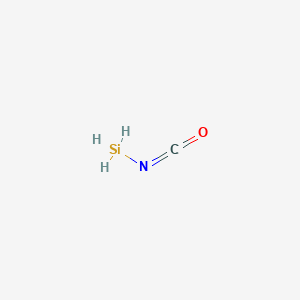
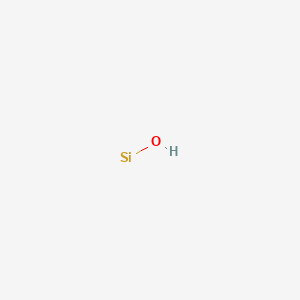
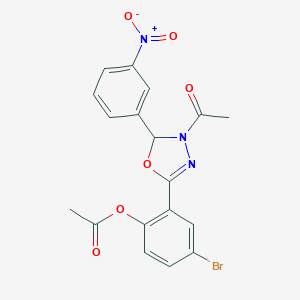
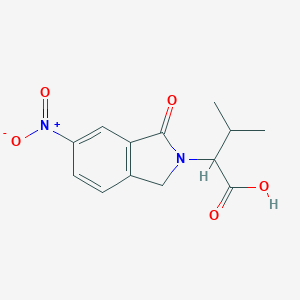
![4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
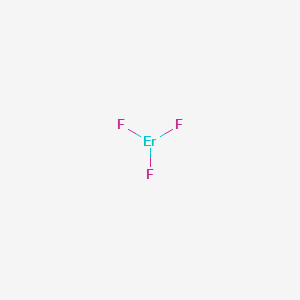
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
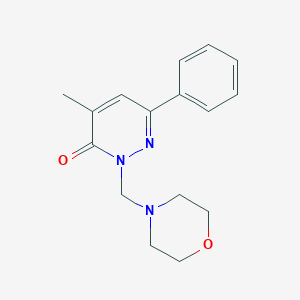
acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)
